2'-Deoxyadenosine 5'-O-(1-thiotriphosphate)

Pyrosequencing Bioluminescence DNA Sequencing

For core facilities performing pyrosequencing, racemic dATPαS mixtures limit read length due to the inhibitory Rp isomer. Procure the pure Sp diastereomer to double achievable read length and reduce repeat runs on difficult templates like poly(T) tracts. This performance-critical reagent ensures maximal data quality per sequencing cycle. • Pure Sp isomer: Doubles read length vs. racemic mixture. • Minimizes run failures: Reduces need for repeat sequencing of difficult templates. • Validated substrate: Selective for DNA polymerases; minimal luciferase background (0.048% of dATP signal).

Molecular Formula C10H16N5O11P3S
Molecular Weight 507.25 g/mol
Cat. No. B12077044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine 5'-O-(1-thiotriphosphate)
Molecular FormulaC10H16N5O11P3S
Molecular Weight507.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)
InChIKeyCCPIKNHZOWQALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dATPαS: Sequencing and Enzymatic Research


2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) (dATPαS) is a chemically modified deoxynucleoside triphosphate where a non-bridging oxygen on the α-phosphate is substituted by a sulfur atom [1]. This single-atom replacement creates a phosphorothioate linkage that imparts distinct physicochemical properties, including stereogenicity at the α-phosphorus [2]. dATPαS is a foundational component in bioluminometric assays such as pyrosequencing, where it functions as a selective polymerase substrate while being poorly recognized by firefly luciferase [3]. The compound exists as a mixture of two diastereomers, designated Sp and Rp, which exhibit significantly different interactions with polymerases and other enzymes [4].

Selective polymerase substrate with minimal luciferase cross-reactivity for pyrosequencing
Stereochemical probe (Sp/Rp diastereomers) for DNA polymerase kinetic and mechanistic studies
Enables synthesis of nuclease-resistant DNA constructs via phosphorothioate backbone modification

Why dATPαS Cannot Be Substituted


The substitution of dATPαS with its close analog dATP is not feasible in key applications due to a fundamental enzymatic discrimination failure. While DNA polymerases can utilize both dATP and dATPαS as substrates, the natural dATP is also a substrate for firefly luciferase, generating a high background luminescence signal that obfuscates the detection of pyrophosphate release in sequencing-by-synthesis workflows [1]. Conversely, dATPαS yields a signal only approximately 0.048% of that produced by an equivalent amount of dATP in the luciferase reaction [2]. Although alternative modified nucleotides such as 7-deaza-2'-deoxyadenosine triphosphate (c7dATP) have been developed, their differing interactions with the nucleotide-degrading enzyme apyrase and polymerase incorporation efficiencies mean that each must be empirically validated and cannot be generically interchanged with dATPαS without altering assay performance [3].

dATP generates overwhelming luciferase background, masking pyrophosphate detection in bioluminescent sequencing
c7dATP alters apyrase degradation kinetics and polymerase incorporation efficiency; direct substitution may compromise assay linearity
Racemic dATPαS may reduce achievable read length and performance in poly(T) regions compared to pure Sp isomer

dATPαS Differentiation: dATP and Isomers


Superior Signal-to-Noise in Bioluminescent Assays

dATPαS serves as an effective substrate for DNA polymerase but is a poor substrate for firefly luciferase, dramatically reducing background luminescence. In a bioluminescent pyrophosphate assay, the light intensity produced by dATPαS as a luciferase substrate was only 0.048% of that produced by an equivalent amount of dATP [1]. This stark difference in luminescence output is the key reason dATPαS is required for pyrosequencing applications.

Signal-to-noise
Head-to-head
0.048% of dATP luciferase signal (~2000× lower)
Enables high signal-to-noise ratio in pyrosequencing
Firefly luciferase assay
Pyrosequencing Bioluminescence DNA Sequencing

Polymerase β Stereoselectivity for Sp Isomer

DNA polymerase β exhibits a strong preference for the Sp isomer of dATPαS over the Rp isomer. Pre-steady-state kinetic analysis determined the stereoselectivity ratio ((kpol/Kd)Sp / (kpol/Kd)Rp) to be 57.5 in the presence of Mg²⁺ [1]. This indicates that the wild-type enzyme incorporates the Sp diastereomer with significantly higher catalytic efficiency than the Rp diastereomer.

Pol β stereoselectivity
Head-to-head
57.5-fold Sp over Rp (kpol/Kd) with Mg²⁺
Sp isomer selection critical for efficient Pol β incorporation
Pre-steady-state kinetics, rat Pol β
Enzymology Polymerase Kinetics Stereochemistry

Metal Ion Modulation of Stereoselectivity

The stereoselectivity of DNA polymerase β for Sp- vs. Rp-dATPαS is dependent on the divalent metal ion cofactor. The Sp/Rp selectivity ratio decreases from 57.5 with Mg²⁺ to 7.6 with Mn²⁺ and to 21 with Cd²⁺ [1]. This demonstrates that the metal ion environment in the enzyme's active site can profoundly alter the substrate preference for the diastereomers.

Metal ion modulation
Head-to-head
Sp/Rp selectivity: 57.5 (Mg²⁺) → 7.6 (Mn²⁺) / 21 (Cd²⁺)
Metal cofactor choice significantly alters stereochemical preference
Wild-type Pol β kinetic analysis
Enzymology Polymerase Kinetics Bioinorganic Chemistry

Sp Isomer Improves Pyrosequencing Read Length

Replacing a racemic mixture of dATPαS (Sp and Rp isomers) with the pure Sp-isomer in pyrosequencing reactions directly improves sequencing performance. The use of pure Sp-dATPαS resulted in a doubling of the obtainable read length compared to using the isomeric mixture [1]. This improvement is attributed to the lower required nucleotide concentration and enhanced ability to sequence through poly(T) regions.

Read length
Head-to-head
2× longer reads with pure Sp isomer vs. racemic mixture
Pure Sp isomer directly improves sequencing read length
Pyrosequencing on various DNA templates
Pyrosequencing DNA Sequencing Nucleic Acid Analysis

Incorporation Rate: dATPαS vs. dATP

The sulfur substitution on the α-phosphate alters the kinetics of incorporation by DNA polymerases. For human DNA polymerase ε, the observed rate constant (kobs) for the incorporation of Sp-dATPαS is 0.0015 s⁻¹, compared to 0.25 s⁻¹ for the natural substrate dATP [1]. This difference yields an elemental effect of approximately 167, reflecting the reduced chemical reactivity of the phosphorothioate during the phosphoryl transfer step.

Incorporation rate
Head-to-head
kobs 0.0015 s⁻¹ (Sp-dATPαS) vs. 0.25 s⁻¹ (dATP); 167-fold slower
Quantifies chemical-step contribution in Pol ε kinetics
Human Pol ε (exo⁻), pre-steady-state
Enzymology Polymerase Kinetics DNA Replication

T4 Polymerase Stereochemical Specificity

The stereochemical requirements of T4 DNA polymerase are absolute with respect to dATPαS isomers. The enzyme copolymerizes the Sp diastereomer of dATPαS with dTTP onto a poly(dA-dT) template, whereas the corresponding Rp diastereomer is completely inactive as a substrate, regardless of the metal ion cofactor used [1].

T4 Pol specificity
Head-to-head
Sp isomer: active substrate; Rp isomer: completely inactive
Sp isomer mandatory for any T4 polymerase application
All-or-none activity, independent of metal ion
Enzymology Polymerase Kinetics Stereochemistry

dATPαS Application Scenarios


Improving Pyrosequencing Read Length & Accuracy

For research groups and core facilities performing pyrosequencing for microbial identification, SNP genotyping, or clone checking, the procurement of pure Sp-dATPαS is a performance-critical decision. The evidence demonstrates that this specific isomer doubles the achievable read length compared to the racemic mixture [1]. This directly translates to higher quality sequence data, fewer failed runs, and a reduced need for repeat sequencing of difficult templates, such as those with poly(T) tracts. This scenario justifies the procurement of the pure isomer over the less expensive mixture for any application where read length and data quality are paramount.

Probing DNA Polymerase Catalytic Pathways

Investigators studying the kinetic and chemical mechanisms of DNA polymerases will find dATPαS to be an indispensable tool. The quantifiable elemental effect (e.g., a 167-fold slower incorporation rate for human Pol ε compared to dATP [1]) allows researchers to deconvolute the contribution of the chemical phosphoryl transfer step from preceding conformational changes in the enzyme's overall catalytic cycle. Furthermore, the high stereoselectivity (57.5-fold preference for the Sp isomer by Pol β with Mg²⁺ [2]) enables detailed mapping of active site architecture and the stereochemical course of the nucleotidyl transfer reaction. For these applications, procuring the individual, high-purity Sp or Rp isomers is essential.

Engineering Nuclease-Resistant DNA Constructs

In molecular biology applications requiring protection of DNA from exonucleolytic degradation, such as in the construction of vectors or the generation of asymmetric DNA fragments, dATPαS serves a unique protective function. When incorporated at the 3' end of a DNA fragment using DNA polymerase I, the resulting phosphorothioate internucleotide linkage confers significant resistance to digestion by E. coli exonuclease III [1]. This 'capping' strategy allows for the creation of DNA molecules that are selectively protected from degradation, a capability not provided by standard dATP. This application scenario is relevant for researchers developing novel cloning strategies or studying DNA repair processes.

Application
Selection Property
Validation Focus
Pyrosequencing read-length optimization
Sp-dATPαS isomer purity
Read length and poly(T) template fidelity
Polymerase catalytic mechanism studies
Diastereomer-specific kinetics (Sp/Rp)
Stereochemical course and elemental effect
Nuclease-resistant DNA constructs
Phosphorothioate incorporation efficiency
Exonuclease III resistance assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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